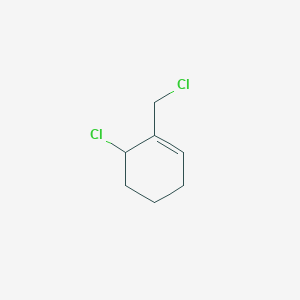
6-Chloro-1-(chloromethyl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-(chloromethyl)cyclohex-1-ene is an organic compound with the molecular formula C7H10Cl2. It is a derivative of cyclohexene, where the hydrogen atoms at positions 1 and 6 are replaced by chlorine and chloromethyl groups, respectively. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(chloromethyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the chlorination of cyclohexene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(chloromethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclohexene derivatives with additional functional groups, such as alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexenes, cyclohexanols, and cyclohexanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-1-(chloromethyl)cyclohex-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-1-(chloromethyl)cyclohex-1-ene involves its interaction with various molecular targets. The chlorine and chloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds and structures. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-hexene: Similar in structure but lacks the cyclohexene ring.
Cyclohexene: The parent compound without the chlorine and chloromethyl substitutions.
1-Chloro-2-methylcyclohexane: Another chlorinated cyclohexane derivative with different substitution patterns.
Uniqueness
6-Chloro-1-(chloromethyl)cyclohex-1-ene is unique due to the presence of both chlorine and chloromethyl groups on the cyclohexene ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
81034-09-5 |
|---|---|
Molecular Formula |
C7H10Cl2 |
Molecular Weight |
165.06 g/mol |
IUPAC Name |
6-chloro-1-(chloromethyl)cyclohexene |
InChI |
InChI=1S/C7H10Cl2/c8-5-6-3-1-2-4-7(6)9/h3,7H,1-2,4-5H2 |
InChI Key |
ZHBLCQLHHHVXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


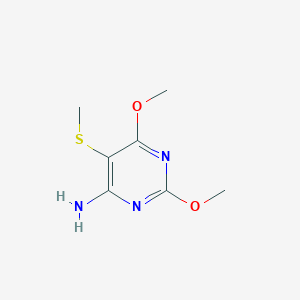
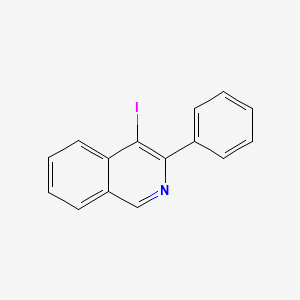
![4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one](/img/structure/B12917414.png)
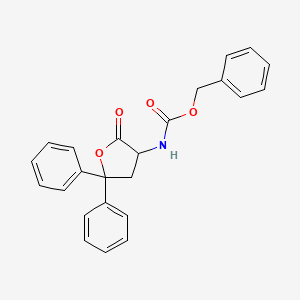

![2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B12917422.png)
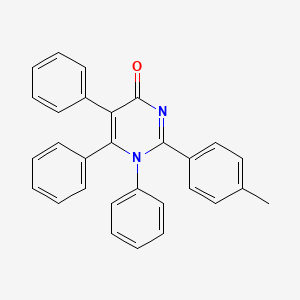
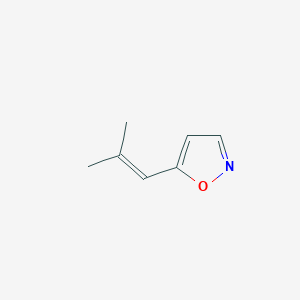
![1'-(1-Phenylethyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12917433.png)
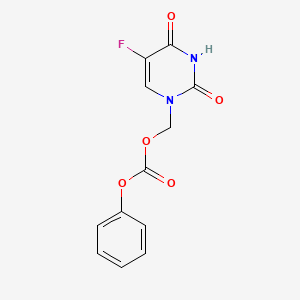
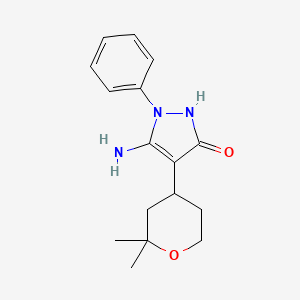
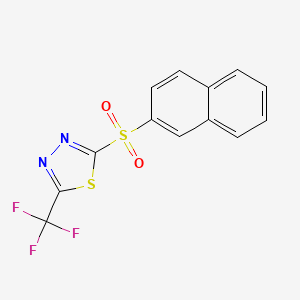
![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)

